

BAY-6096: A Technical Guide on IC50, Receptor Binding, and Signaling

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Compound of Interest

Compound Name: BAY-6096

Cat. No.: B10862150

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **BAY-6096**, a potent and selective antagonist of the α 2B adrenergic receptor (ADRA2B). The document details its inhibitory potency (IC50), receptor binding affinity (Ki), and the associated signaling pathways. Methodologies for the key experiments are described, and signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Data Summary

The inhibitory activity and binding affinity of **BAY-6096** for the human α 2B adrenergic receptor, along with its selectivity over other adrenergic receptor subtypes, are summarized below.

Table 1: Inhibitory Potency (IC50) of **BAY-6096**

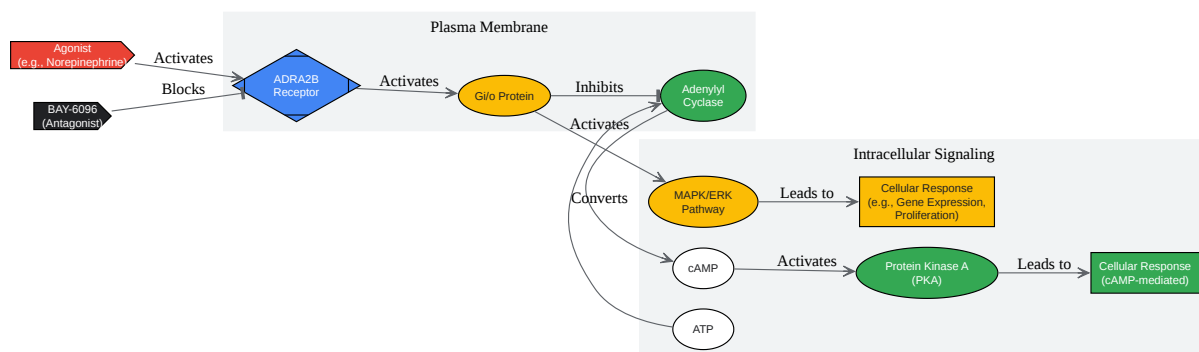
Target	IC50 (nM)	Cell Line
Human α 2B Adrenergic Receptor	14	Recombinant CHO cells
Rat α 2B Adrenergic Receptor	13	Not Specified
Dog α 2B Adrenergic Receptor	25	Not Specified
Human α 2B Deletion Variant (α 2BD19)	25	Not Specified

Table 2: Receptor Binding Affinity (K_i) and Selectivity of **BAY-6096**

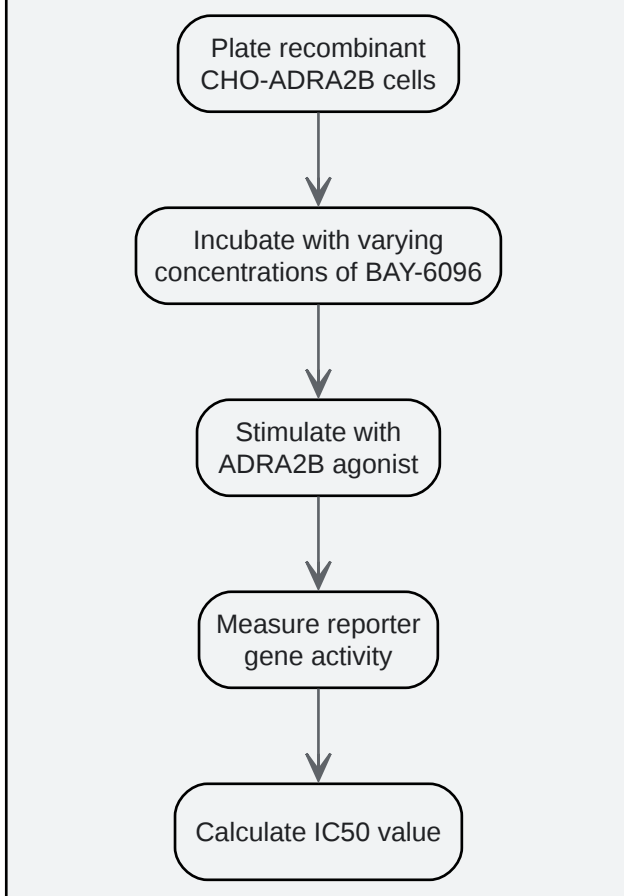
Target	K _i (nM)	Selectivity (Fold vs. Human α2B)
Human α2B Adrenergic Receptor	21	1
Human α1A Adrenergic Receptor	>10,000	>476
Human α2A Adrenergic Receptor	>10,000	>476
Human α2C Adrenergic Receptor	>10,000	>476

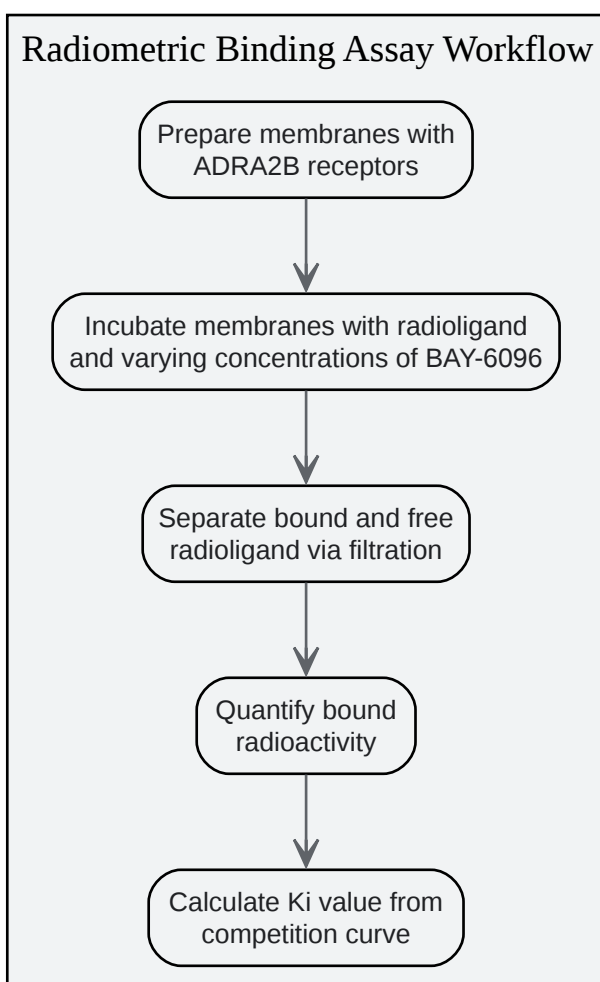
Signaling Pathways

The α2B adrenergic receptor is a G protein-coupled receptor (GPCR). **BAY-6096**, as an antagonist, blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine and epinephrine. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A secondary signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.



Adrenoceptor Reporter Assay Workflow





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